molecular formula C22H18ClFN2O2S B11582155 N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B11582155
M. Wt: 428.9 g/mol
InChI Key: GBBCFUUQWBNJPZ-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves interactions with molecular targets such as enzymes or receptors. The sulfide and indole groups can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its combination of sulfide and indole functional groups, which are not commonly found together in a single molecule. This unique structure may confer specific biological or material properties that are not present in similar compounds .

Properties

Molecular Formula

C22H18ClFN2O2S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C22H18ClFN2O2S/c23-17-7-3-8-18(24)16(17)13-29-11-10-25-20(27)12-26-19-9-2-5-14-4-1-6-15(21(14)19)22(26)28/h1-9H,10-13H2,(H,25,27)

InChI Key

GBBCFUUQWBNJPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCCSCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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